4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a piperidinyl group attached to an isoindoline-dione core. The molecular formula is C13H9BrN2O4, and it has a molecular weight of 337.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoindoline-dione compound, followed by the introduction of the piperidinyl group through a nucleophilic substitution reaction. The fluorine atom is then introduced via electrophilic fluorination. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKABWIACGTPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.